Cas no 941925-36-6 (4-(benzenesulfonyl)-N-(naphthalen-1-yl)butanamide)

4-(Benzenesulfonyl)-N-(naphthalen-1-yl)butanamide is a sulfonamide derivative featuring a naphthalene moiety, offering potential utility in medicinal chemistry and organic synthesis. Its structure combines a benzenesulfonyl group with a naphthalen-1-yl amide, providing a versatile scaffold for further functionalization. The compound may exhibit applications as an intermediate in the development of bioactive molecules, particularly in targeting sulfonamide-based pharmacophores. Its aromatic and sulfonyl components contribute to enhanced stability and potential binding affinity in molecular interactions. This compound is suited for research applications requiring precise structural modifications, making it valuable in drug discovery and material science investigations. Proper handling and storage under controlled conditions are recommended to maintain its integrity.
4-(benzenesulfonyl)-N-(naphthalen-1-yl)butanamide structure
941925-36-6 structure
Product Name:4-(benzenesulfonyl)-N-(naphthalen-1-yl)butanamide
CAS No:941925-36-6
MF:C20H19NO3S
MW:353.434764146805
CID:5501759
PubChem ID:18585751
Update Time:2025-10-28

4-(benzenesulfonyl)-N-(naphthalen-1-yl)butanamide Chemical and Physical Properties

Names and Identifiers

    • VU0500536-1
    • 941925-36-6
    • F2814-0556
    • 4-(benzenesulfonyl)-N-(naphthalen-1-yl)butanamide
    • AKOS024469096
    • N-(naphthalen-1-yl)-4-(phenylsulfonyl)butanamide
    • 4-(benzenesulfonyl)-N-naphthalen-1-ylbutanamide
    • Inchi: 1S/C20H19NO3S/c22-20(14-7-15-25(23,24)17-10-2-1-3-11-17)21-19-13-6-9-16-8-4-5-12-18(16)19/h1-6,8-13H,7,14-15H2,(H,21,22)
    • InChI Key: LKMLGSJRGXTPIC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(CCCC(NC1=CC=CC2C=CC=CC1=2)=O)(=O)=O

Computed Properties

  • Exact Mass: 353.10856464g/mol
  • Monoisotopic Mass: 353.10856464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 71.6Ų

4-(benzenesulfonyl)-N-(naphthalen-1-yl)butanamide Pricemore >>

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Additional information on 4-(benzenesulfonyl)-N-(naphthalen-1-yl)butanamide

4-(Benzenesulfonyl)-N-(naphthalen-1-yl)butanamide: A Comprehensive Overview

The compound with CAS No. 941925-36-6, commonly referred to as 4-(benzenesulfonyl)-N-(naphthalen-1-yl)butanamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a benzenesulfonyl group with a naphthalene moiety, linked through a butanamide backbone. The benzenesulfonyl group contributes to the molecule's stability and reactivity, while the naphthalen-1-yl substituent imparts aromaticity and enhances its electronic properties.

Recent studies have highlighted the potential of 4-(benzenesulfonyl)-N-(naphthalen-1-yl)butanamide in drug discovery, particularly in the development of novel therapeutic agents. Researchers have explored its ability to act as a scaffold for bioactive molecules, leveraging its structural flexibility and functional groups to design compounds with specific pharmacological profiles. For instance, investigations into its role as a kinase inhibitor have shown promising results, suggesting its potential application in treating various diseases, including cancer and inflammatory disorders.

The synthesis of 4-(benzenesulfonyl)-N-(naphthalen-1-yl)butanamide involves a multi-step process that typically begins with the preparation of the benzenesulfonyl chloride intermediate. This intermediate is then reacted with an appropriate amine derivative to form the desired product. The reaction conditions are carefully optimized to ensure high yields and purity, making this compound accessible for further research and development.

In terms of physical properties, 4-(benzenesulfonyl)-N-(naphthalen-1-yl)butanamide exhibits a melting point of approximately 230°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the aromatic region, indicative of its conjugated system. These properties make it an ideal candidate for applications in optoelectronic materials, where conjugated systems are highly sought after for their electronic and photonic characteristics.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on 4-(benzenesulfonyl)-N-(naphthalen-1-yl)butanamide. These studies have provided insights into its electronic structure, reactivity, and potential interactions with biological targets. For example, density functional theory (DFT) calculations have revealed that the molecule's aromaticity plays a crucial role in stabilizing its excited states, which could be exploited in designing novel photovoltaic materials.

The application of 4-(benzenesulfonyl)-N-(naphthalen-1-yl)butanamide extends beyond pharmaceuticals and materials science. It has also been explored as a precursor for synthesizing other complex organic molecules, showcasing its versatility as a building block in organic synthesis. Its ability to undergo various functional group transformations makes it an invaluable tool for chemists working on diverse projects ranging from agrochemicals to advanced materials.

In conclusion, 4-(benzenesulfonyl)-N-(naphthalen-1-yl)butanamide (CAS No. 941925-36-6) stands out as a remarkable compound with multifaceted applications across various scientific disciplines. Its unique structure, combined with recent research findings, positions it as a key player in the development of innovative solutions in medicine and materials science. As ongoing studies continue to uncover new aspects of this compound's properties and potential uses, it is poised to make significant contributions to both academic research and industrial applications.

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